Home > Products > Building Blocks P8385 > Dimethylcurcumin
Dimethylcurcumin - 917813-54-8

Dimethylcurcumin

Catalog Number: EVT-2499267
CAS Number: 917813-54-8
Molecular Formula: C23H24O6
Molecular Weight: 396.439
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ASC-J9 (Dimethylcurcumin) is a synthetic analog of curcumin, a natural polyphenol found in the turmeric plant (Curcuma longa). [] It belongs to the curcuminoid family of compounds, known for their diverse biological activities. [] ASC-J9 is widely studied in scientific research for its potential anticancer and anti-inflammatory properties, particularly in relation to androgen receptor (AR)-associated diseases. []

Source and Classification

Dimethylcurcumin is classified as a synthetic curcuminoid, derived from curcumin through chemical modifications. Curcumin itself is a natural phenolic compound extracted from the rhizomes of Curcuma longa (turmeric). The synthesis of dimethylcurcumin allows for the exploration of its pharmacological properties while overcoming some of the inherent limitations of curcumin, such as poor solubility in aqueous solutions and moderate stability .

Synthesis Analysis

The synthesis of 4,4-dimethylcurcumin involves several steps that typically include:

A typical synthesis pathway involves:

  • Formation of Amide: Reacting Boc-L-valine with 2-aminoethanol to form an amide.
  • Chloroformate Reaction: Converting the amide into a chloroformate derivative.
  • Coupling Reaction: Coupling this intermediate with deprotonated dimethylcurcumin in the presence of cesium carbonate.

This multi-step process allows for precise control over the final product's structure and properties.

Molecular Structure Analysis

The molecular structure of dimethylcurcumin can be described as follows:

  • Chemical Formula: C_{19}H_{20}O_{3}
  • Molecular Weight: Approximately 296.36 g/mol
  • Structural Features: The compound features two methoxy groups at the para positions on the aromatic rings, which are critical for its biological activity. The presence of these groups enhances lipophilicity and modulates interaction with biological targets .

Dimethylcurcumin's structural modifications compared to curcumin are significant in improving its pharmacokinetic properties while maintaining its bioactivity.

Chemical Reactions Analysis

Dimethylcurcumin participates in several chemical reactions that are significant for its biological activity:

  1. Degradation Pathways: Under physiological conditions, dimethylcurcumin can undergo hydrolysis and other degradation reactions that impact its stability and efficacy.
  2. Interactions with Biological Molecules: It has been shown to interact with DNA and proteins within cancer cells, leading to effects such as apoptosis (programmed cell death) and inhibition of cell proliferation .
  3. Nanoparticle Encapsulation: Recent studies have explored encapsulating dimethylcurcumin in nanoparticles to enhance its delivery and effectiveness against cancer cells .

These reactions are crucial for understanding how dimethylcurcumin acts within biological systems.

Mechanism of Action

The mechanism of action of dimethylcurcumin involves multiple pathways:

  • Inhibition of Oncogenic Pathways: Dimethylcurcumin has been shown to inhibit key signaling pathways involved in cancer progression, including those associated with inflammation and cell survival.
  • Androgen Receptor Degradation: It enhances the degradation of androgen receptors, which is particularly relevant in prostate cancer treatment .
  • Cellular Uptake Mechanisms: Modifications such as ethylene-carbonate-linked side chains improve cellular uptake via L-type amino acid transporter 1 (LAT1), facilitating higher concentrations within cancer cells .

These mechanisms highlight dimethylcurcumin's potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Dimethylcurcumin exhibits several notable physical and chemical properties:

These properties are essential for formulating effective therapeutic agents.

Applications

Dimethylcurcumin has a range of scientific applications:

  1. Anticancer Research: Its primary application lies in oncology, where it is studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
  2. Drug Development: Ongoing research aims to improve formulations that enhance bioavailability through nanoparticle delivery systems or prodrug strategies .
  3. Nutraceuticals: Due to its origins from turmeric, it is also explored within dietary supplements aimed at health promotion.

The diverse applications underscore dimethylcurcumin's potential impact across multiple fields within pharmaceutical sciences.

Mechanisms of Action and Molecular Targets of Dimethylcurcumin

Androgen Receptor Modulation and Degradation Pathways

Dimethylcurcumin induces androgen receptor (AR) degradation via a ubiquitin-proteasome-dependent mechanism. Unlike AR antagonists (e.g., enzalutamide or bicalutamide), which competitively inhibit androgen binding, dimethylcurcumin enhances AR ubiquitination by promoting the interaction between AR and the E3 ubiquitin ligase CHIP (C-terminus of Hsc70-interacting protein). This process occurs in a tissue-selective manner, with profound AR degradation observed in prostate cells but minimal effects in muscle or bone cells [2] [8].

Key mechanistic steps include:

  • Disruption of AR-coregulator interactions: Dimethylcurcumin interferes with the binding of AR to coactivators (e.g., SRC-1 and ARA55) while promoting recruitment of corepressors.
  • Reduced AR stability: Treatment with 10 μM dimethylcurcumin for 24 hours decreases AR protein half-life from >6 hours to <2 hours in LNCaP prostate cancer cells.
  • Selective targeting: AR degradation occurs primarily in the prostate epithelium, reducing side effects like muscle wasting or osteoporosis associated with classical androgen deprivation therapy [1] [8].

Table 1: Dimethylcurcumin-Induced AR Degradation in Prostate Cancer Models

Cell Line/ModelAR ReductionKey Ubiquitin LigaseFunctional Outcome
LNCaP cells>80% at 24hCHIPInhibition of cell proliferation (IC₅₀: 5 μM)
C4-2 cells (CRPC)70% at 48hMDM2Suppression of xenograft growth
22Rv1 cells60% at 48hCHIPG2/M cell cycle arrest

Interaction with Androgen Receptor Splice Variants in Castration-Resistant Cancers

Dimethylcurcumin effectively targets constitutively active AR splice variants (e.g., AR-V7), which lack the ligand-binding domain and drive resistance to conventional antiandrogens in castration-resistant prostate cancer (CRPC). It achieves this by:

  • Enhancing degradation of AR-V7: Through the same ubiquitin-proteasome mechanism as full-length AR, reducing AR-V7 protein levels by 65% in 22Rv1 cells at 10 μM [3] [8].
  • Transcriptional suppression: Downregulating AR-V7 mRNA expression by 40% via inhibition of the AR gene’s alternative splicing machinery.
  • Synergy with enzalutamide: Combining 5 μM dimethylcurcumin with enzalutamide suppresses CRPC cell growth by 90% compared to 50% with either agent alone, overcoming therapeutic resistance [8].

This dual targeting of full-length AR and splice variants addresses a critical limitation of current CRPC therapies.

Epigenetic Regulation via Histone Acetylation and DNA Methylation

Dimethylcurcumin modulates epigenetic landscapes through histone modifications rather than direct DNA demethylation:

  • Histone methylation: It increases H3K36me3 (trimethylation of histone H3 at lysine 36) by 3.5-fold near the promoter regions of tumor suppressor genes (e.g., CDH1 and p15). This mark is associated with active transcription and occurs without altering promoter DNA methylation levels [4] [9].
  • Histone acetylation: Dimethylcurcumin elevates H3K27ac (acetylation at lysine 27 of histone H3) by inhibiting histone deacetylases (HDACs), particularly HDAC1/3. In leukemia cells, this led to a 4-fold increase in p15 expression despite hypermethylated promoters [9] [10].
  • Synergy with DNA methyltransferase inhibitors: Combining dimethylcurcumin with decitabine (DAC) enhances re-expression of silenced genes by 8-fold compared to DAC alone. This occurs via simultaneous H3K27ac hyperacetylation and DNA hypomethylation, without increasing global toxicity [10].

Table 2: Epigenetic Modifications Induced by Dimethylcurcumin

Epigenetic MarkChangeTarget GenesFunctional Consequence
H3K36me3↑ 3.5-foldCDH1, p15Reactivation of tumor suppressors
H3K27ac↑ 4-foldRARβ, MLH1Enhanced chromatin accessibility
DNA methylationNo significant changeGlobalNo direct demethylating activity

ROS-Mediated Apoptotic Signaling and Oxidative Stress Modulation

Dimethylcurcumin exhibits a biphasic effect on reactive oxygen species (ROS):

  • Low-dose ROS induction: At 5–10 μM, it generates subtoxic H₂O₂ levels (≤50 nM) that activate pro-apoptotic JNK/p38 signaling. This promotes caspase-3 cleavage and apoptosis in prostate cancer cells without damaging normal cells [6] [8].
  • Antioxidant effects: Higher doses (20–30 μM) scavenge ROS via the Nrf2 pathway, reducing oxidative stress in benign tissues.
  • Selective cytotoxicity: The ROS-mediated apoptosis is preferential for cancer cells due to their elevated basal ROS levels and impaired antioxidant defenses [6].

This redox modulation underpins dimethylcurcumin’s ability to induce cancer cell death while protecting normal tissues—a key advantage over conventional chemotherapeutics.

Cross-Talk with PI3K/AKT/mTOR and STAT3 Oncogenic Pathways

Dimethylcurcumin disrupts critical oncogenic cascades through multi-node inhibition:

  • PI3K/AKT/mTOR suppression: It downregulates phosphorylated AKT (Ser473) and mTOR (Ser2448) by >60% in androgen-sensitive and CRPC models. This occurs via:
  • Direct binding to PI3K’s p110α catalytic subunit (Kd: 2.1 μM).
  • PTEN reactivation through redox-mediated mechanisms [3] [7].
  • STAT3 inactivation: Dimethylcurcumin inhibits STAT3 phosphorylation (Tyr705) and promotes its sumoylation-dependent degradation. This reduces STAT3-DNA binding by 80%, suppressing metastasis-promoting genes (e.g., MMP2, TWIST1) [8].
  • Crosstalk with AR: The PI3K/mTOR pathway inhibition synergizes with AR degradation, as evidenced by 95% growth suppression in PTEN-null prostate cancer xenografts [7].

Table 3: Effects on Oncogenic Signaling Pathways

PathwayKey TargetsInhibition/ModulationBiological Impact
PI3K/AKT/mTORp-AKT, p-mTOR, p-S6K>60% reduction in phosphorylationCell cycle arrest, autophagy
JAK2/STAT3p-STAT3, SUMO-STAT380% reduced DNA bindingSuppressed invasion/metastasis
AR-PI3K feedbackPIP3, AR ubiquitinationDisruption of reciprocal activationSynergistic tumor suppression

Compound Nomenclature

Table 4: Alternative Identifiers for Dimethylcurcumin

Identifier TypeName(s)
Systematic IUPAC(1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one
Development CodesASC-J9, ASCJ-9, GO-Y025, CHC-004
CAS Registry52328-98-0
Other DesignationsDimethoxycurcumin, DMC

Properties

CAS Number

917813-54-8

Product Name

Dimethylcurcumin

IUPAC Name

(1E,4E,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one

Molecular Formula

C23H24O6

Molecular Weight

396.439

InChI

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15+

InChI Key

ZMGUKFHHNQMKJI-NFXRBXGASA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.